6,8-Dimethoxymoxifloxacin

Descripción general

Descripción

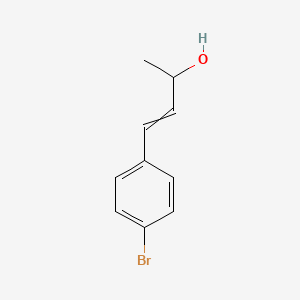

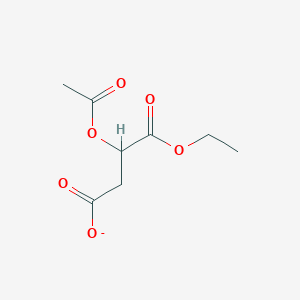

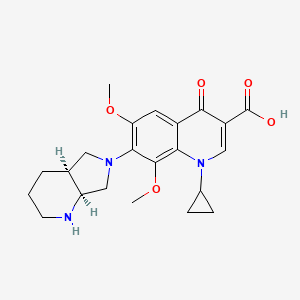

6,8-Dimethoxymoxifloxacin is an important fluoroquinolone antibiotic and a derivative of moxifloxacin, which has broad-spectrum antibacterial activity. It has a molecular formula of C22H27N3O5 and a molecular weight of 413.5 g/mol .

Molecular Structure Analysis

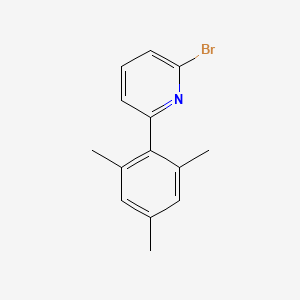

The molecular structure of this compound includes a pyrrolo[3,4-b]pyridin-6-yl group and a cyclopropyl group attached to a quinoline core . The compound has several computed descriptors, including an IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Physical And Chemical Properties Analysis

This compound has a molecular weight of 413.47 g/mol and a density of 1.356 . Its boiling point is predicted to be 681.0±55.0 °C .Aplicaciones Científicas De Investigación

Photochemistry in Fluorinated Quinolones

The photochemistry of fluorinated quinolones, a category to which 6,8-dimethoxymoxifloxacin belongs, has been studied, particularly regarding their phototoxicity in therapy as antibacterials. These compounds, including 6-fluoro derivatives like norfloxacin and enoxacin, undergo heterolytic defluorination, leading to the generation of aryl cations in solution. This reaction is more efficient and selective for position 8 in 6,8-difluoro derivatives like lomefloxacin, suggesting a potential for generating specific reactions in solution (Fasani et al., 1999).

Dimerizer-Regulated Gene Expression

Chemical dimerizers, including compounds like this compound, have shown potential in regulating gene expression. This approach offers tight regulation and modularity, essential for research tools and clinical applications in regulated gene therapy. The development of new chemical dimerizers and their use in controlling endogenous genes has been an area of interest (Pollock & Clackson, 2002).

Structure and Action of Glycopeptide Antibiotics

The study of glycopeptide antibiotics, which are clinically crucial in treating resistant bacterial strains, has revealed insights into the role of compounds like this compound. The formation of asymmetric dimers, as seen in these antibiotics, is important for their biological activity, including the binding of cell wall mucopeptides. Understanding the molecular basis of this dimerization process is vital for developing more effective antibiotic therapies (Groves et al., 1994).

Synthesis and Antibacterial Properties

The synthesis and study of structure-activity relationships in 5-substituted 6,8-difluoroquinolones, including this compound derivatives, have been crucial in developing new antibacterial agents. These studies have highlighted the importance of specific functional groups in enhancing the overall antibacterial properties of these compounds (Miyamoto et al., 1990).

Mecanismo De Acción

Target of Action

6,8-Dimethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

The bactericidal action of this compound results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking the untwisting required for DNA replication . This interaction disrupts the bacterial DNA replication process, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, thereby stopping the progression of the bacterial infection .

Pharmacokinetics

It is metabolized in the liver and excreted in both urine and feces . The half-life elimination of moxifloxacin is approximately 12-16 hours . These properties may give us a hint about the ADME properties of this compound, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication, the bacteria are unable to multiply and spread, leading to their eventual death .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6,8-Dimethoxymoxifloxacin plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes and proteins. It targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. Additionally, it interacts with various biomolecules, including proteins involved in the bacterial cell wall synthesis, further enhancing its antibacterial efficacy .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in inflammatory responses and apoptosis, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, essential for replication and transcription. Additionally, this compound can induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. These combined actions make it a potent antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and alleviates infection symptoms. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways within bacterial cells. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions, including oxidation and conjugation. The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, influencing its metabolic rate and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters. Once inside the cell, it accumulates in the cytoplasm and can localize to the nucleus, where it exerts its antibacterial effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It predominantly localizes to the bacterial cytoplasm and nucleus, where it interacts with DNA and enzymes involved in replication and transcription. In mammalian cells, it can be found in the cytoplasm and mitochondria, where it may influence cellular metabolism and induce oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Propiedades

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQOJJBWRDKQP-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145577 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-73-5 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)